An In-depth Technical Guide to the Molecular Structure and Analysis of 3-[(Phenylcarbonyl)amino]hexanedioic Acid
An In-depth Technical Guide to the Molecular Structure and Analysis of 3-[(Phenylcarbonyl)amino]hexanedioic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
3-[(Phenylcarbonyl)amino]hexanedioic acid, also known as 3-benzamidoadipic acid, is a dicarboxylic N-acyl amino acid (NAAA). This class of molecules is gaining significant attention in biochemical and pharmaceutical research due to their diverse biological activities.[1][2] This guide provides a comprehensive technical overview of the molecular structure, synthesis, and detailed analytical characterization of 3-[(Phenylcarbonyl)amino]hexanedioic acid. We will delve into the rationale behind experimental methodologies, offering field-proven insights for its synthesis and analysis by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a practical resource for researchers engaged in the study of N-acyl amino acids and their potential applications in drug discovery and development.
Introduction: The Significance of N-Acyl Amino Acids
N-acyl amino acids (NAAAs) are a class of lipid signaling molecules that are structurally characterized by an amino acid linked to a fatty acid via an amide bond.[3] These compounds are increasingly recognized for their roles in a variety of physiological processes. The structural diversity of NAAAs, arising from the combination of different amino acids and fatty acids, contributes to their wide range of biological functions.[4] The introduction of a benzoyl group, as in the case of 3-[(Phenylcarbonyl)amino]hexanedioic acid, can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.[]
The hexanedioic acid (adipic acid) backbone provides two carboxylic acid groups, which can impact the molecule's solubility, and potential for further chemical modifications.[2] Understanding the synthesis and detailed characterization of specific NAAAs like 3-[(Phenylcarbonyl)amino]hexanedioic acid is crucial for elucidating their structure-activity relationships and exploring their therapeutic potential.[6]
Molecular Structure and Physicochemical Properties
The molecular structure of 3-[(Phenylcarbonyl)amino]hexanedioic acid consists of a hexanedioic acid (adipic acid) core where the amino group at the 3-position is acylated with a benzoyl group.
Key Structural Features:
-
Adipic Acid Backbone: A six-carbon dicarboxylic acid providing two potential points for interaction or further derivatization.
-
Amide Bond: Linking the phenylcarbonyl group to the amino group of the adipic acid backbone. This bond is generally stable.
-
Phenyl Ring: The aromatic moiety from the benzoyl group increases the hydrophobicity of the molecule and provides a chromophore for UV detection in chromatographic methods.[]
A summary of the predicted and known physicochemical properties of the constituent parts and the target molecule is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₅ | Calculated |
| Molecular Weight | 265.26 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | [] |
| Melting Point | Not available for this specific compound. For N-benzoyl-L-aspartic acid: 176 °C | [] |
| Boiling Point | Predicted: >400 °C | [] |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and ethanol. | General knowledge of N-acyl amino acids |
| pKa | Two acidic protons from the carboxylic acids. | General knowledge of dicarboxylic acids |
Synthesis of 3-[(Phenylcarbonyl)amino]hexanedioic Acid
The synthesis of 3-[(Phenylcarbonyl)amino]hexanedioic acid can be achieved through the N-acylation of 3-aminohexanedioic acid with benzoyl chloride. A widely used and robust method for this transformation is the Schotten-Baumann reaction.[][8]
Synthetic Workflow
The overall workflow for the synthesis and purification is depicted in the following diagram:
Caption: Synthetic workflow for 3-[(Phenylcarbonyl)amino]hexanedioic acid.
Detailed Experimental Protocol: Schotten-Baumann Reaction
This protocol is adapted from established methods for the N-benzoylation of amino acids.[]
Materials:
-
3-Aminohexanedioic acid (1 equivalent)
-
Benzoyl chloride (1.1 equivalents)
-
Sodium hydroxide (2.2 equivalents)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol
-
Ice
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminohexanedioic acid in a 1M aqueous solution of sodium hydroxide. Cool the flask in an ice bath to maintain the temperature between 0-5 °C.
-
Addition of Benzoyl Chloride: While vigorously stirring the cooled solution, slowly add benzoyl chloride dropwise. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction: After the complete addition of benzoyl chloride, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 3-[(Phenylcarbonyl)amino]hexanedioic acid.
Analytical Characterization
A multi-faceted analytical approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 3-[(Phenylcarbonyl)amino]hexanedioic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the synthesized compound and for its quantification. Due to the presence of the benzoyl group, the molecule has a strong UV chromophore, making UV detection a suitable method.[]
Analytical Workflow:
Caption: HPLC analysis workflow.
Typical HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in water | Acidifies the mobile phase to ensure protonation of carboxylic acids, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound from the reversed-phase column. |
| Gradient | A linear gradient from 5% to 95% B over 20 minutes | To ensure elution of the compound and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 230 nm | The benzoyl group exhibits strong absorbance around this wavelength. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of the target molecule, especially in complex biological matrices.[9][10] It also provides valuable structural information through fragmentation analysis.
Expected Mass Spectral Data:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acids.
-
Parent Ion (MS1): The expected [M-H]⁻ ion would be at m/z 264.09.
-
Fragmentation (MS2): Key fragment ions would be expected from the cleavage of the amide bond and losses of water and carbon dioxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of the synthesized molecule. Based on the structure of 3-[(Phenylcarbonyl)amino]hexanedioic acid and spectral data from similar compounds like N-benzoyl-L-glutamic acid, the following signals can be predicted.[11][12]
Predicted ¹H NMR Signals (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | broad singlet | 2H | COOH |
| ~8.5 | doublet | 1H | NH |
| ~7.9 | doublet | 2H | ortho-protons of benzoyl group |
| ~7.5 | multiplet | 3H | meta- and para-protons of benzoyl group |
| ~4.2 | multiplet | 1H | CH-N |
| ~2.2-2.5 | multiplet | 4H | CH₂ adjacent to COOH |
| ~1.6-1.9 | multiplet | 2H | other CH₂ |
Predicted ¹³C NMR Signals (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | COOH |
| ~166 | C=O (amide) |
| ~134 | quaternary C of benzoyl group |
| ~131 | para-C of benzoyl group |
| ~128 | ortho-C of benzoyl group |
| ~127 | meta-C of benzoyl group |
| ~52 | CH-N |
| ~35 | CH₂ |
| ~30 | CH₂ |
| ~25 | CH₂ |
Potential Applications and Biological Relevance
While the specific biological activity of 3-[(Phenylcarbonyl)amino]hexanedioic acid is not extensively documented, the broader class of N-acyl amino acids has shown a wide range of biological effects.[4] N-benzoyl derivatives of amino acids have been investigated as potential inhibitors of microbial growth.[2] Furthermore, derivatives of N-benzoyl amino acids have been explored as inhibitors of DNA methyltransferases, suggesting a potential role in epigenetic regulation and cancer therapy.[6] The dicarboxylic acid nature of the adipic acid moiety could also be leveraged for applications in polymer chemistry and materials science.[]
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and analytical characterization of 3-[(Phenylcarbonyl)amino]hexanedioic acid. The detailed protocols for its synthesis via the Schotten-Baumann reaction and its analysis by HPLC, LC-MS/MS, and NMR spectroscopy offer a robust framework for researchers. The insights into the rationale behind the experimental choices are intended to empower scientists to adapt and optimize these methods for their specific research needs. Further investigation into the biological activities of this and related N-acyl amino acids is a promising avenue for future research in drug discovery and development.
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